molecular formula C18H22N6O2 B1224033 1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinamine

1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinamine

Cat. No. B1224033
M. Wt: 354.4 g/mol
InChI Key: QHEAREBENILWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinamine is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Characterization

  • Intermediate in Anticoagulant Synthesis : This compound is a key intermediate in the synthesis of the anticoagulant, apixaban, with reported X-ray powder diffraction data showing no detectable impurities (Qing Wang et al., 2017).

  • Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones and Ribosides : A study discusses the preparation of 1,5‐Dihydro‐4H‐pyrazolo[3,4‐d]pyrimidin‐4‐ones and their ribosides, showcasing the compound's utility in complex chemical syntheses (P. Finlander & E. Pedersen, 1985).

  • Novel Synthesis Methods : Research on the synthesis of 4- and 6-substituted pyrazolo-(3,4-d)-pyrimidines highlights innovative methods starting from ethyl ethoxymethylene cyanoacetate, further demonstrating the compound's role in heterocyclic chemistry (P. Schmidt & J. Druey, 1956).

Pharmacological Applications

  • Cytotoxicity Studies : The compound's derivatives have been synthesized and assessed for in vitro cytotoxic activity, such as against Ehrlich Ascites Carcinoma cells, indicating its relevance in cancer research (Ashraf S. Hassan et al., 2014).

  • Potential Anticonvulsant Applications : A novel compound named “Epimidin” has been identified as a promising anticonvulsant drug candidate, showcasing the therapeutic potential of derivatives of this compound (H. Severina et al., 2021).

Biological and Chemical Analysis

  • Synthesis of Thiazolopyrimidines : The compound has been used in the synthesis of various thiazolopyrimidines, an important class of compounds with potential biological applications (S. Sherif et al., 1993).

  • Regioselective Synthesis : Research illustrates a regioselective synthesis approach for pyrazolo[1, 5-a]pyrimidine analogs, including anti-inflammatory and anti-cancer activities, underlining the compound's versatility in drug synthesis (S. Kaping et al., 2016).

  • PET Imaging Agent Synthesis for Parkinson's Disease : The compound has been utilized in the synthesis of a PET imaging agent for LRRK2 enzyme in Parkinson's disease, highlighting its potential in neurodegenerative disease research (Min Wang et al., 2017).

properties

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H22N6O2/c1-25-15-4-2-14(3-5-15)24-18-16(12-22-24)17(20-13-21-18)19-6-7-23-8-10-26-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,19,20,21)

InChI Key

QHEAREBENILWNA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCN4CCOCC4

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCN4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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